molecular formula C7H8ClNO2S B13647254 1-(Pyridin-3-yl)ethanesulfonyl chloride

1-(Pyridin-3-yl)ethanesulfonyl chloride

Cat. No.: B13647254
M. Wt: 205.66 g/mol
InChI Key: WDPYPQOUCJKOQQ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It features a pyridine ring attached to an ethane sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction typically involves adding phosphorus pentachloride to a solution containing pyridine-3-sulfonic acid in a controlled manner. This process can be carried out stepwise or continuously, ensuring the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride to produce the desired sulfonyl chloride .

Industrial Production Methods: The industrial production of 1-(pyridin-3-yl)ethane-1-sulfonyl chloride follows similar principles but is optimized for higher yields and reduced byproduct formation. The reaction is often conducted in solvents like chlorobenzene or trifluoromethylbenzene, and the product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 1-(pyridin-3-yl)ethane-1-sulfonyl chloride.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.

Scientific Research Applications

1-(Pyridin-3-yl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(pyridin-3-yl)ethane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the release of a chloride ion and the formation of the final product. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride
  • 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride
  • Pyridine-3-sulfonyl chloride

Uniqueness: 1-(Pyridin-3-yl)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring and the ethane sulfonyl chloride group. This specific arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the position of the sulfonyl chloride group relative to the pyridine ring can influence the compound’s reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

1-pyridin-3-ylethanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6(12(8,10)11)7-3-2-4-9-5-7/h2-6H,1H3

InChI Key

WDPYPQOUCJKOQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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